L-threo-esfingosina

Descripción general

Descripción

L-threo-Sphingosine, also known as safingol, is a synthetic sphingoid base that serves as an inhibitor of sphingosine kinase. This compound is structurally similar to naturally occurring sphingosine but differs in its stereochemistry. L-threo-Sphingosine has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Aplicaciones Científicas De Investigación

L-threo-Sphingosine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing complex sphingolipids.

Biology: Studied for its role in cellular signaling pathways, particularly those involving sphingosine kinase.

Industry: Utilized in the development of novel therapeutic agents and as a research tool in drug discovery.

Mecanismo De Acción

Target of Action

L-threo-Sphingosine, also known as Safingol, primarily targets Sphingosine Kinase 1 (SphK1) . SphK1 is a protooncogenic factor responsible for the synthesis of sphingosine-1 phosphate (S1P) . Additionally, L-threo-Sphingosine has been shown to inhibit Protein Kinase C (PKC) isoenzymes .

Mode of Action

L-threo-Sphingosine interacts with its targets by inhibiting their activity. It acts as a putative inhibitor of SphK1, potentially decreasing the formation of S1P due to its stereoisomeric structure . This compound also inhibits the activity of PKC isoenzymes .

Biochemical Pathways

The inhibition of SphK1 by L-threo-Sphingosine affects the S1P/SphK signaling pathway . S1P is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME), provoking communication, progression, invasion, and tumor metastasis . Therefore, the inhibition of this pathway by L-threo-Sphingosine could potentially attenuate chemoresistance .

Pharmacokinetics

The pharmacokinetic properties of L-threo-Sphingosine in humans are currently being studied. A sensitive analytical method has been developed to simultaneously quantitate L-threo-Sphingosine and its naturally-occurring diastereomer in human plasma . This will enable defining the ADME properties of L-threo-Sphingosine and their impact on bioavailability .

Result of Action

The inhibition of SphK1 and PKC by L-threo-Sphingosine leads to various molecular and cellular effects. It has been shown to enhance the cytotoxicity of fenretinide in a variety of malignant cell lines, including those manifesting multi-drug resistance . Additionally, L-threo-Sphingosine reversed doxorubicin resistance and enhanced the apoptotic cytotoxicity of other chemotherapeutic agents in an ovarian cancer cell line .

Action Environment

The action, efficacy, and stability of L-threo-Sphingosine can be influenced by various environmental factors. For instance, the pH condition of the environment can affect the sensitivity of L-threo-Sphingosine

Análisis Bioquímico

Biochemical Properties

L-threo-Sphingosine is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of protein kinase C (PKC) and sphingosine kinase . The inhibition of these enzymes by L-threo-Sphingosine has been linked to the induction of autophagy, a process of lysosomal digestion of cytoplasm and organelles .

Cellular Effects

L-threo-Sphingosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the generation of the pro-apoptotic second messenger ceramide and enhance the effects of chemotherapy .

Molecular Mechanism

The molecular mechanism of action of L-threo-Sphingosine involves its binding interactions with biomolecules and changes in gene expression. It inhibits PKC and the PI3-kinase pathway, leading to the induction of autophagy . Furthermore, it has been implicated in ceramide generation and induction of apoptosis .

Metabolic Pathways

L-threo-Sphingosine is involved in the sphingolipid metabolism pathway. It is produced through the phosphorylation of sphingosine by sphingosine kinases . The balance between ceramide, sphingosine, and sphingosine-1-phosphate, a product of sphingosine phosphorylation, is crucial in regulating various molecular mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Sphingosine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the Sharpless kinetic resolution followed by tethered aminohydroxylation. This method allows for the efficient and practical synthesis of L-threo-Sphingosine with high enantioselectivity .

Industrial Production Methods

Industrial production of L-threo-Sphingosine may involve similar synthetic routes but on a larger scale. The key steps include the preparation of trans-oxazoline intermediates and intermolecular olefin cross metathesis . These methods ensure the production of L-threo-Sphingosine with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

L-threo-Sphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-threo-Sphingosine can lead to the formation of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

D-erythro-Sphingosine: The naturally occurring stereoisomer of sphingosine.

L-threo-Sphinganine: Another synthetic sphingoid base with similar inhibitory effects on sphingosine kinase.

Uniqueness

L-threo-Sphingosine is unique due to its specific stereochemistry, which allows it to effectively inhibit sphingosine kinase and modulate sphingolipid signaling pathways. This makes it a valuable compound in both research and therapeutic applications .

Propiedades

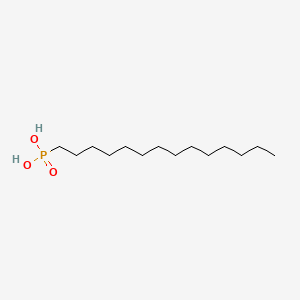

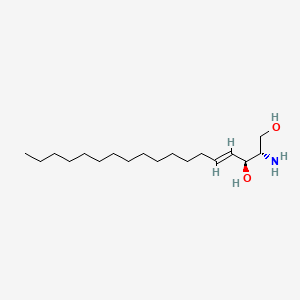

IUPAC Name |

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-DNWQSSKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25695-95-8 | |

| Record name | Threo-sphingosine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THREO-SPHINGOSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride](/img/structure/B1662963.png)